![molecular formula C19H18ClN3O B5584516 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B5584516.png)
4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
Overview
Description
The compound belongs to a class of chemicals characterized by the presence of a 1,3,4-oxadiazole ring, a feature that suggests potential for various chemical and physical properties. Such compounds often exhibit significant interest due to their potential applications in materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
Although the specific synthesis of the compound "4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine" is not directly detailed in available literature, related compounds show that synthesis typically involves cyclization reactions, with key steps potentially including the formation of the 1,3,4-oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives under condensation conditions.
Molecular Structure Analysis
Related compounds, such as those studied by Moustafa and Girgis (2007), demonstrate that crystal structure determination can reveal intricate details about molecular configuration, including bond lengths and angles, molecular symmetry, and conformation. These structures often exhibit unique spatial arrangements influenced by substituent groups, which can affect the compound's physical and chemical properties.
Chemical Reactions and Properties
The chemical reactivity of such compounds typically centers around the functional groups present. The oxadiazole ring, for instance, can participate in various nucleophilic and electrophilic substitution reactions. The presence of chlorophenyl and methyl groups can further influence the compound's reactivity, making it a candidate for further functionalization or use as an intermediate in more complex synthetic pathways.
Physical Properties Analysis
While specific data on the compound is scarce, related structures suggest that factors such as solubility, melting point, and crystalline form can vary widely depending on the nature of the substituents and the overall molecular structure. Compounds with similar structures have been shown to crystallize in different space groups, indicating the potential for diverse physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and stability, are likely influenced by the compound's structural features. The oxadiazole ring, for instance, can impart a degree of electron-withdrawing character, affecting the compound's behavior in chemical reactions. The presence of a chlorophenyl group may also contribute to the compound's ability to engage in π-π interactions, influencing its chemical properties and interactions with other molecules.
References
Scientific Research Applications
Synthesis of Novel Compounds
Recent research has focused on synthesizing novel compounds that incorporate 1,3,4-oxadiazole, such as 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. These compounds, including derivatives like 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and pyridyl-pyrazolines, have shown promising biological potency. The molecular docking studies of these compounds indicate their potential use in overcoming microbe resistance to pharmaceutical drugs. Notably, the National Cancer Institute (NCI, USA) has evaluated these compounds for their anticancer activity against a 60 cancer cell line panel, revealing the significant potency of certain derivatives. Moreover, the in vitro antibacterial and antifungal activities of these compounds have been documented, demonstrating their broad biological applications (Katariya et al., 2021).
Structural Analysis for Pharmaceutical Applications
The compound rupatadine, a derivative of 1,3,4-oxadiazole, has been structurally analyzed to understand its pharmaceutical potential. The dihedral angles and configurations noted in its structure, such as the slightly distorted chair configuration of the central piperizene group, are crucial for understanding the compound's interaction with biological systems (Kaur et al., 2013).
Anticancer Activities of Substituted Derivatives
A focus on substituted 1,3,4-oxadiazoles and their derivatives has highlighted their wide range of biological activities, including anticancer properties. These activities are attributed to their incorporation in functionalized tetrahydropyridine (THP) ring systems, commonly found in biologically active natural products and pharmaceuticals. The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and the study of their anti-cancer activities have been a part of significant research efforts, with the aim of enhancing the biological activity of 1,3,4-oxadiazole derivatives (Redda & Gangapuram, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-4-yl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-12-17(16-6-4-2-3-5-14(16)11-21-12)19-23-22-18(24-19)13-7-9-15(20)10-8-13/h7-11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOIYPAFBRJKEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCCCC2=C1C3=NN=C(O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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